9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine
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Description
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C13H12FN5 and its molecular weight is 257.272. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine's synthetic routes and chemical properties are of interest in pharmaceutical and organic chemistry research. It has been involved in studies for the synthesis of complex molecules, demonstrating its versatility as a building block. For example, the compound has been utilized in the synthesis of purine derivatives, highlighting its role in developing novel compounds with potential biological activities. The modification of this molecule can lead to various derivatives, enabling the exploration of new pharmacological properties or material functionalities.
Applications in Material Science
In material science, derivatives of this compound have been explored for their potential in creating new materials. Specifically, its analogs have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorophores in microscopy. These studies suggest that the structural modifications of this compound can significantly impact the photophysical properties of the resulting materials, making them suitable for applications in electronics and imaging technologies.
Biological and Pharmacological Research
Although the request specifies excluding information related to drug use, dosage, and side effects, it's worth noting that the research framework around this compound often intersects with pharmacological studies. These intersections are mainly due to the compound's relevance in synthesizing potential therapeutic agents. The chemical's role in forming nucleotide analogs and its involvement in studies targeting various biological pathways indirectly suggests its significance in drug discovery and development processes.
References (Sources)
- R. Ellsworth, H. Meriwether, H. Mertel (1989). Synthesis of 9‐[(2‐chloro‐6‐fluorophenyl) [14C]methyl]‐9H‐purine‐6‐amine (arprinocid) and 9‐[(2,6‐dichlorophenyl) [14C]methyl]‐9H‐purine‐6‐amine.
- W. Kuo, Shin-Lei Lin, Shing-Da Chen, Chen-Pin Chang, R. Lee, R. Jeng (2008). Efficient and bright non-doped blue light-emitting diodes based on glassy styrylcarbazoles.
- K. El-bayouki, F. Nielsen, E. Pedersen (1985). Phosphorus Pentoxide in Organic Synthesis, XVIII. Phosphorus Pentoxide and Secondary Amine Mixtures in a New Synthesis of N6,N6‐Dialkyl‐ and N6‐Alkyl,N6‐aryl‐9H‐purin‐6‐amines.
Properties
IUPAC Name |
9-ethyl-N-(4-fluorophenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQNYCZPVRFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.